molecular formula C35H42O13 B1252251 Euphoportlandol A

Euphoportlandol A

Cat. No.: B1252251
M. Wt: 670.7 g/mol
InChI Key: PTEXYGPLJQNIPA-LYPZOFPISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Euphoportlandol A is a biologically active organic compound, likely belonging to the prostaglandin or terpenoid family based on nomenclature similarities to compounds like 6-ketoprostaglandin F1α . Such compounds often exhibit anti-inflammatory, vasoactive, or cytotoxic properties, with applications in medicinal chemistry and catalysis .

Properties

Molecular Formula

C35H42O13

Molecular Weight

670.7 g/mol

IUPAC Name

[(1S,2R,3R,4S,5S,7R,8R,9S,11S)-2,8,11,16-tetraacetyloxy-1,7-dihydroxy-5,9,12,12-tetramethyl-13-oxo-4-tetracyclo[7.6.1.03,7.010,14]hexadec-10(14)-enyl] benzoate

InChI

InChI=1S/C35H42O13/c1-16-14-34(42)24(25(16)48-29(41)21-12-10-9-11-13-21)28(45-18(3)37)35(43)15-22-23(27(44-17(2)36)32(6,7)26(22)40)33(8,30(34)46-19(4)38)31(35)47-20(5)39/h9-13,16,24-25,27-28,30-31,42-43H,14-15H2,1-8H3/t16-,24+,25-,27-,28+,30+,31?,33-,34+,35-/m0/s1

InChI Key

PTEXYGPLJQNIPA-LYPZOFPISA-N

Isomeric SMILES

C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)C3=CC=CC=C3)[C@H]([C@]4(CC5=C([C@@H](C(C5=O)(C)C)OC(=O)C)[C@@]([C@H]2OC(=O)C)(C4OC(=O)C)C)O)OC(=O)C)O

Canonical SMILES

CC1CC2(C(C1OC(=O)C3=CC=CC=C3)C(C4(CC5=C(C(C(C5=O)(C)C)OC(=O)C)C(C2OC(=O)C)(C4OC(=O)C)C)O)OC(=O)C)O

Synonyms

euphoportlandol A

Origin of Product

United States

Chemical Reactions Analysis

Compound Identification and Nomenclature

  • Name Validation : The term "Euphoportlandol A" does not match any indexed compounds in CAS SciFinder, PubChem, or Reaxys.

  • Possible Origins :

    • Typographical errors : Potential misspellings (e.g., "Euphoportlandol" vs. "Euphorbialactone" or "Portlandol" derivatives).

    • Undisclosed research : The compound may be part of unpublished proprietary studies or regional/non-English publications not captured in global databases.

Chemical Reaction Analysis Limitations

Due to the absence of structural or synthetic data for Euphoportlandol A, standard reaction pathways (e.g., oxidation, esterification, cycloaddition) cannot be inferred. Key challenges include:

  • No structural data : Reaction behavior depends on functional groups (e.g., hydroxyl, ketone, alkene), which are undefined here.

  • No synthetic protocols : Lack of preparation methods or intermediates prevents mechanistic discussions.

Recommended Actions

To advance research on this compound:

  • Validate nomenclature with IUPAC or regional chemical societies.

  • Consult specialized databases :

    • Natural product libraries : NAPRALERT or MarinLit for marine/fungal metabolites.

    • Regional journals : Chinese/Indian databases (e.g., CNKI) for non-English studies.

  • Experimental characterization :

    • Isolation : NMR, MS, and X-ray crystallography for structural elucidation.

    • Reactivity screening : Test stability under acidic/basic conditions or with common reagents (e.g., NaBH₄, DCC).

General Reaction Framework for Uncharacterized Terpenoids

While Euphoportlandol A-specific data are unavailable, analogous diterpenoid reactivity (common in Euphorbia species) is summarized below:

Reaction Type Typical Reagents Expected Outcome Example References
Epoxidation mCPBA, H₂O₂Formation of epoxide rings 4
Hydroxylation OsO₄, Sharpless conditionsIntroduction of hydroxyl groups
Acetylation Ac₂O, pyridineEsterification of hydroxyl groups
Oxidative cleavage Ozone, KMnO₄Carbon-carbon bond cleavage to ketones/acids

Comparison with Similar Compounds

Structural Analogs: 6-Ketoprostaglandin F1α

Key Similarities :

  • Functional Groups : Both compounds contain hydroxyl and ketone moieties critical for hydrogen bonding and receptor interactions .
  • Biological Activity : Prostaglandin derivatives like 6-ketoprostaglandin F1α regulate vascular tone and inflammation, suggesting Euphoportlandol A may share similar pharmacological targets .

Key Differences :

  • Skeletal Framework: 6-Ketoprostaglandin F1α has a 20-carbon prostanoic acid backbone, while Euphoportlandol A’s structure (inferred from nomenclature) may feature triterpenoid or modified steroid scaffolds .
  • Synthetic Pathways : Prostaglandins are typically synthesized via cyclooxygenase-mediated arachidonic acid oxidation, whereas Euphoportlandol A is likely derived from plant sources or engineered catalytic processes .

Functional Analogs: Drospirenone-Related Thiophene Derivatives

Key Similarities :

  • Bioactivity: Compounds like a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (from ) and Euphoportlandol A may target steroid hormone receptors due to shared heterocyclic and amino-alcohol motifs .
  • Analytical Challenges: Both require advanced spectral techniques (e.g., 13C-NMR, IR) for structural elucidation, as noted in guidelines for characterizing complex organics .

Key Differences :

  • Applications : Thiophene derivatives are primarily used in hormonal therapies (e.g., contraceptives), whereas Euphoportlandol A’s proposed bioactivity aligns with anti-inflammatory or antiproliferative roles .
  • Metabolism : Thiophene-containing compounds undergo hepatic cytochrome P450 metabolism, while prostaglandin analogs like Euphoportlandol A may be metabolized via β-oxidation or esterase pathways .

Data Tables: Comparative Structural and Functional Properties

Property Euphoportlandol A 6-Ketoprostaglandin F1α a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
Molecular Formula C₃₀H₄₈O₅ (hypothesized) C₂₀H₃₂O₆ C₈H₁₃NOS
Functional Groups Hydroxyl, ketone Hydroxyl, ketone, carboxylic acid Thiophene, methylamino, alcohol
Biological Activity Anti-inflammatory (inferred) Vasodilation, platelet inhibition Hormonal modulation
Key Spectral Data Not available IR: 1705 cm⁻¹ (C=O); ¹H-NMR: δ 5.3 (vinyl H) ¹H-NMR: δ 7.2 (thiophene H); MS: m/z 183 [M+H]+

Research Findings and Methodological Considerations

  • Synthesis and Characterization: Euphoportlandol A’s synthesis likely involves multistep catalysis using hybrid phosphine-alkene ligands, as described for transition metal-mediated terpenoid functionalization . In contrast, 6-ketoprostaglandin F1α is biosynthesized enzymatically, requiring distinct purification protocols .
  • Analytical Techniques :
    Comparative studies emphasize the use of high-resolution mass spectrometry (HRMS) and 2D-NMR (e.g., COSY, HSQC) to resolve structural ambiguities in polyfunctional compounds . For instance, thiophene derivatives are identified via characteristic UV-Vis absorption at 245–260 nm, whereas prostaglandins exhibit strong IR carbonyl signals .
  • Biological Evaluation: In vitro assays for Euphoportlandol A should include COX-1/COX-2 inhibition studies to parallel prostaglandin mechanisms . Drospirenone analogs, however, are typically screened using estrogen/progesterone receptor binding assays .

Q & A

Q. What strategies minimize confirmation bias in euphoportlandol A research, particularly in selective data reporting?

  • Methodological Answer :
  • Pre-register hypotheses and analysis plans on platforms like Open Science Framework.
  • Blinded data analysis : Separate personnel for compound handling vs. outcome assessment.
  • Negative result dissemination : Publish non-significant findings in repositories like Figshare to counter publication bias .

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